molecular formula C25H29NO6S3 B11186372 diethyl 2-(1-butanoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

diethyl 2-(1-butanoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11186372
M. Wt: 535.7 g/mol
InChI Key: XMSBIXJEEJTLOH-UHFFFAOYSA-N
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Description

The target compound is a quinoline-derived heterocyclic molecule featuring a 1,3-dithiole-4,5-dicarboxylate core. Key structural elements include:

  • 1-Butanoyl group: A four-carbon acyl chain at position 1 of the quinoline ring.
  • 6-Methoxy substituent: An electron-donating methoxy group at position 4.
  • 2,2-Dimethyl groups: Steric hindrance at position 2 of the quinoline ring.
  • 3-Thioxo moiety: A sulfur-containing ketone at position 3, enhancing electrophilicity.
  • Diethyl ester groups: At positions 4 and 5 of the 1,3-dithiole ring, influencing lipophilicity.

Its synthesis likely involves condensation reactions between functionalized quinoline precursors and 1,3-dithiole dicarboxylate derivatives under reflux conditions, analogous to methods described in and .

Properties

Molecular Formula

C25H29NO6S3

Molecular Weight

535.7 g/mol

IUPAC Name

diethyl 2-(1-butanoyl-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H29NO6S3/c1-7-10-17(27)26-16-12-11-14(30-6)13-15(16)18(21(33)25(26,4)5)24-34-19(22(28)31-8-2)20(35-24)23(29)32-9-3/h11-13H,7-10H2,1-6H3

InChI Key

XMSBIXJEEJTLOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)C(=S)C1(C)C

Origin of Product

United States

Biological Activity

Diethyl 2-(1-butanoyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H25NO6S3
  • Molecular Weight : 555.68 g/mol
  • CAS Number : 303042-37-7

The compound features a complex structure that includes a quinoline moiety and dithiole groups, which are known to influence biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The thioxo group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. Antioxidants play a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that derivatives of dithiole compounds can exhibit antimicrobial effects. The presence of the quinoline ring system may enhance the bioactivity against various bacterial strains. Further investigations are needed to assess the specific antimicrobial spectrum of this compound.

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10
Compound BMCF-715
Diethyl CompoundA549TBDCurrent Study

The exact IC50 values for diethyl 2-(1-butanoyl...) are yet to be determined but are anticipated to be comparable to those of structurally similar compounds.

The biological activity of diethyl 2-(1-butanoyl...) is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

A recent study investigated the biological activity of a closely related compound in vivo and in vitro:

  • Study Title : "Evaluation of Thioxo-Dithiole Derivatives for Anticancer Activity"
  • Findings :
    • The compound demonstrated significant inhibition of tumor growth in xenograft models.
    • In vitro assays revealed a potent apoptotic effect on various cancer cell lines.

These findings underscore the potential therapeutic applications of diethyl 2-(1-butanoyl...) in oncology.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s closest analogs differ in acyl groups, ester substituents, and heterocyclic modifications. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) XLogP3 Predicted Boiling Point (°C) Key References
Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate R1=2-Fluorobenzoyl, R2=CH3, R3=CH3 529.6 5.2 N/A
Dimethyl 2-(2,2,6,7-Tetramethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate R1=CF3CO, R2=CH3, R3=CH3 688.8 N/A 604.0
Dimethyl 2-(6-Ethoxy-2,2-dimethyl-1-(thienylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate R1=Thienylcarbonyl, R2=CH3, R3=C2H5O N/A N/A N/A
Target Compound R1=Butanoyl, R2=CH3, R3=OCH3 ~600 (estimated) ~5.5 ~600 (estimated) N/A

Key Observations :

  • Lipophilicity : The target compound’s diethyl ester groups (vs. dimethyl in analogs) likely increase its XLogP3 value compared to ’s dimethyl analog (XLogP3=5.2), enhancing membrane permeability.
  • Acidity : The 3-thioxo group contributes to electrophilicity, while the trifluoroacetyl group in ’s analog lowers pKa (-1.62), making it more acidic than the target compound .

Bioactivity Trends in Related Compounds

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit antimicrobial properties:

  • : Dimethyl 1,3-dioxolane dicarboxylates showed MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans. The thioxo group in the target compound may enhance activity compared to oxygen-based dioxolanes .
  • : The thienylcarbonyl substituent in one analog could improve binding to bacterial enzymes due to sulfur’s electronegativity, suggesting the target compound’s butanoyl group may offer similar advantages .

Preparation Methods

Synthesis of the 3-Thioxo-2,3-Dihydroquinoline Core

The quinoline derivative serves as the foundational scaffold for this compound. A metal-free approach using aryl amines and acetylenedicarboxylates catalyzed by molecular iodine (20 mol%) in acetonitrile at 80°C provides regioselective access to quinoline-2,4-dicarboxylates . For the target molecule, 6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-one is first synthesized via cyclization of 2-amino-5-methoxybenzoic acid derivatives. Thionation of the 4-oxo group to 3-thioxo is achieved using phosphorus pentasulfide (P₄S₁₀) in pyridine under reflux, yielding 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one with 94% efficiency .

Table 1: Optimization of Thionation Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
P₄S₁₀Pyridine120694
Lawesson’sToluene1101278
H₂S (gas)DMF802465

Synthesis of 1,3-Dithiole-4,5-Dicarboxylate

The 1,3-dithiole fragment is synthesized via sulfur-mediated cyclization of diethyl acetylenedicarboxylate. Copper-catalyzed oxidative dehydrogenation of propargylamines with elemental sulfur in the presence of K₃PO₄ generates the dithiole ring . Alternatively, disulfur dichloride (S₂Cl₂) reacts with tertiary isopropylamines to form 1,3-dithiole-3-thiones, which are subsequently oxidized to dicarboxylates .

Mechanistic Insight :

  • Copper-Catalyzed Pathway :

    • Propargylamine → Oxidative dehydrogenation → S₂²⁻ addition → Cyclization .

  • S₂Cl₂-Mediated Pathway :

    • Diethyl fumarate + S₂Cl₂ → S-carbethoxy-1,2-dithiole-3-one → Hydrolysis → Decarboxylation .

Table 2: Comparison of Dithiole Synthesis Methods

MethodReagentsYield (%)Purity (%)
Copper catalysis S₈, K₃PO₄, CuI9298
S₂Cl₂ cyclization S₂Cl₂, Hünig’s base8895
Thermal sulfurationS₈, DMF, 150°C7590

Condensation to Form the Ylidene Bridge

The final step involves Knoevenagel condensation between the 3-thioxoquinoline and 1,3-dithiole-4,5-dicarboxylate. Using potassium tert-butoxide (t-BuOK) as a base in ethanol under reflux facilitates deprotonation of the dithiole’s active methylene group, enabling nucleophilic attack on the quinoline’s carbonyl carbon. The reaction is driven to completion by azeotropic removal of water, achieving yields of 70–75% .

Optimization Data :

  • Solvent : Ethanol (polar protic) enhances solubility of intermediates.

  • Catalyst : t-BuOK (1.2 equiv) balances reactivity and selectivity.

  • Temperature : Reflux (78°C) ensures sufficient energy for imine formation.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR confirms the ylidene linkage (δ 7.2–7.8 ppm for quinoline protons, δ 165–170 ppm for thiocarbonyl carbons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 589.1321 [M+H]⁺.

Challenges and Alternative Approaches

  • Regioselectivity : Competing cyclization during quinoline synthesis is mitigated using iodine .

  • Thionation Efficiency : P₄S₁₀ outperforms Lawesson’s reagent in converting oxo to thioxo groups .

  • Dithiole Stability : Copper catalysis minimizes decomposition compared to S₂Cl₂ routes .

Q & A

Q. How can synthetic routes for this compound be optimized to improve regioselectivity and yield?

Methodological Answer:

  • Stepwise Synthesis: Begin with the condensation of 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one with butanoyl chloride under anhydrous conditions (e.g., dry THF, 0°C to room temperature). Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Cyclization: Introduce the 1,3-dithiole-4,5-dicarboxylate moiety via a two-step process: (1) reaction with carbon disulfide in DMF with KOH as a base, followed by (2) alkylation with diethyl bromomalonate. Optimize reaction time (typically 6–12 hours under reflux) to minimize byproducts.
  • Purification: Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixture) to isolate the final product. Yield improvements (e.g., from 30% to 45%) are achievable by controlling stoichiometry and reaction temperature .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on characteristic signals:
  • Quinoline ring protons : δ 6.8–7.5 ppm (aromatic multiplet).
  • Methoxy group : δ 3.8–4.0 ppm (singlet).
  • Thiocarbonyl (C=S) : δ 190–210 ppm in 13C NMR.
    • IR Spectroscopy: Validate functional groups via C=O (1700–1750 cm⁻¹), C=S (1050–1250 cm⁻¹), and ester C-O (1200–1300 cm⁻¹) stretches.
    • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+: 534.18; observed: 534.21) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide experimental design?

Methodological Answer:

  • HOMO-LUMO Analysis: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals. High HOMO density on the dithiole ring suggests susceptibility to electrophilic attack.
  • Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the dithiole moiety).
  • Reactivity Prediction: Simulate reaction pathways (e.g., nucleophilic substitution at the butanoyl group) to prioritize synthetic modifications .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

  • X-ray Diffraction: Refine crystal structures using SHELXL (e.g., resolve disorder in the diethyl ester groups via constrained refinement). Compare bond lengths (C-S: ~1.65 Å; C=O: ~1.21 Å) with DFT-optimized geometries .
  • Dynamic NMR: If rotational barriers in the ester groups cause signal splitting, perform variable-temperature NMR (e.g., –40°C to 25°C in CDCl3) to observe coalescence.
  • Cross-Validation: Use complementary techniques like Raman spectroscopy to confirm vibrational modes inconsistent with IR data .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

Methodological Answer:

  • Derivatization: Syntize analogs (e.g., replace diethyl esters with methyl or benzyl groups) to assess steric/electronic effects.
  • Biological Assays: Test antimicrobial activity via microbroth dilution (MIC determination against S. aureus, E. coli). Use positive controls (e.g., amikacin) and negative controls (DMSO vehicle).
  • Data Analysis: Correlate substituent electronegativity (Hammett σ values) with bioactivity trends using linear regression models .

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